![molecular formula C8H16N2O4 B124916 tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate CAS No. 146540-02-5](/img/structure/B124916.png)
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is a chemical compound that is commonly used in scientific research. It is also known as BOC-HOMOc, and its chemical formula is C10H20N2O4. This compound is of great interest to researchers due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is not fully understood. However, it is believed to act as a carbonylating agent and a nucleophile in organic reactions.
Effets Biochimiques Et Physiologiques
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is its high purity. This makes it a valuable reagent in scientific research. Additionally, its simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate. One potential area of interest is the development of new synthetic routes for this compound. Additionally, researchers may investigate the use of this compound in the synthesis of novel organic compounds. Finally, further studies may be conducted to better understand the mechanism of action of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate involves the reaction of tert-butyl carbamate with oxalic acid dihydrate, followed by the addition of hydroxylamine hydrochloride. The resulting product is then treated with sodium hydroxide to yield tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate. This synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is commonly used in scientific research as a reagent for the synthesis of peptides and proteins. It is also used as a protecting group for the amino acid side chains during peptide synthesis. Additionally, it is used as a building block for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
146540-02-5 |
|---|---|
Nom du produit |
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate |
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(12)9-5-6(11)10(4)13/h13H,5H2,1-4H3,(H,9,12) |
Clé InChI |
RBBSROYJAJGKIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)N(C)O |
Synonymes |
Carbamic acid, [2-(hydroxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




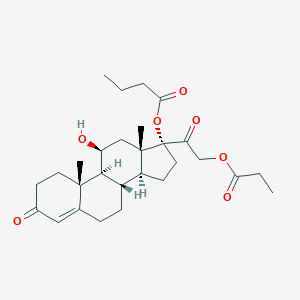
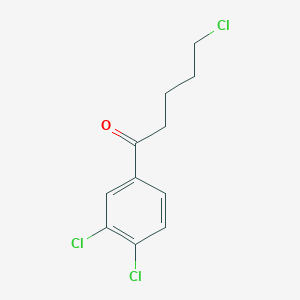
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
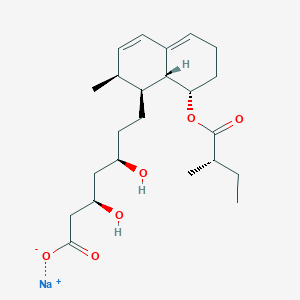
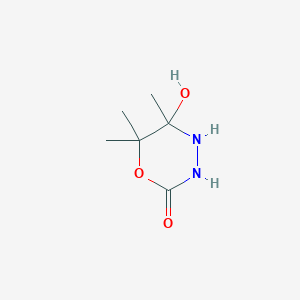
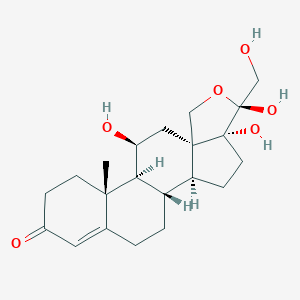
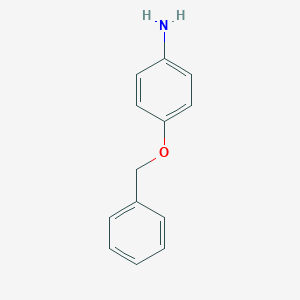
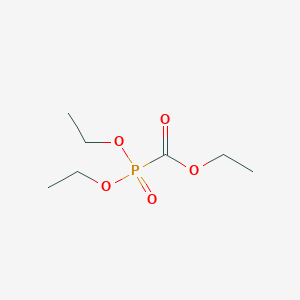
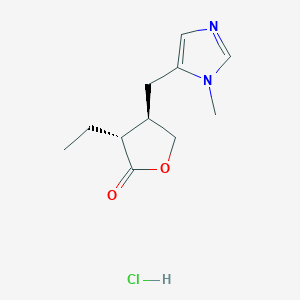
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

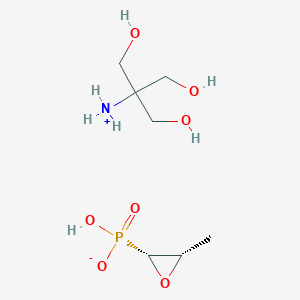
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)